molecular formula C16H12O5 B7759515 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one CAS No. 63046-11-7

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B7759515
CAS No.: 63046-11-7
M. Wt: 284.26 g/mol
InChI Key: KKRDHOHXRPHWRL-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (CID 906479) is a high-purity chromen-4-one derivative of significant interest in medicinal chemistry and chemical biology research . This compound, with the molecular formula C16H12O5, is part of the flavonol family, a class known for its versatile pharmacological potential and unique photophysical properties . Researchers value this scaffold for its role in probing biological processes and developing novel therapeutic leads. In biomedical research, this compound serves as a key scaffold for investigating anticancer activity. Chromen-4-one and related flavanone analogs have demonstrated potent cytotoxic effects across various human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) models . The structural motif is known to regulate cellular metabolism, scavenge free radicals, and suppress cancer cell proliferation, making it a privileged structure in oncology drug discovery . Furthermore, its mechanism of action is multifaceted. The compound's core structure is associated with Excited State Intramolecular Proton Transfer (ESIPT), a phenomenon that confers dual fluorescence and makes derivatives of this class valuable as analytical probes in biochemistry and cell biology . The specific spatial orientation of the 4H-chromene system relative to the phenyl ring, along with intramolecular hydrogen bonding, is critical for this ESIPT activity, which researchers can exploit to monitor microenvironmental changes and protein interactions . This combination of bioactive potential and intrinsic fluorescence establishes this compound as a multifaceted tool for advanced research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRDHOHXRPHWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358634
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63046-11-7
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

This method involves esterification between protected ferulic acid (4-hydroxy-3-methoxycinnamic acid) and esculetin (6,7-dihydroxycoumarin). The hydroxyl groups of both precursors are initially protected using acetyl or benzyl groups to prevent undesired side reactions. Triethylamine serves as a base catalyst in dichloromethane, facilitating the formation of an ester intermediate. Subsequent deprotection with hydrochloric acid regenerates the hydroxyl groups, followed by intramolecular dehydrocyclization to yield the chromone core.

Key steps :

  • Protection of hydroxyl groups using acetic anhydride.

  • Esterification at room temperature for 12–24 hours.

  • Deprotection with 2M HCl under reflux (80°C, 4 hours).

  • Cyclization via dehydration under vacuum.

Optimization and Yield

The reaction achieves a maximum yield of 61% when conducted under nitrogen atmosphere to minimize oxidation. Solvent selection critically impacts efficiency: dichloromethane outperforms tetrahydrofuran (THF) or dimethylformamide (DMF) due to better solubility of intermediates. Impurities, primarily unreacted ferulic acid derivatives, are removed via recrystallization from ethanol-water (3:1 v/v).

Table 1 : Reaction Conditions and Yields for Esterification-Dehydrocyclization

ParameterValue
Temperature25°C (esterification)
Reflux Time4 hours (deprotection)
Solvent SystemDichloromethane/HCl
Yield61%
Purity (HPLC)>95%

Alkaline Condensation and Oxidative Heterocyclization

Synthetic Pathway

This two-step protocol starts with the alkaline condensation of 4-methoxybenzaldehyde and 1-(2-hydroxyphenyl)ethanone in ethanol. Sodium hydroxide (10% w/v) promotes aldol addition, forming a chalcone intermediate. Subsequent oxidative cyclization with hydrogen peroxide (30% v/v) in acetic acid generates the 4H-chromen-4-one skeleton. Demethylation using pyridinium chloride at 220°C introduces the 4-hydroxyl group.

Critical considerations :

  • Excess hydrogen peroxide (>30%) leads to overoxidation, reducing yield.

  • Pyridinium chloride must be anhydrous to prevent hydrolysis of the methoxy group.

Yield and Byproduct Analysis

The initial condensation step achieves 78% yield, but oxidative cyclization and demethylation reduce the overall efficiency to 34%. Major byproducts include 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (due to incomplete demethylation) and dimeric species from radical coupling during oxidation. Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Table 2 : Performance Metrics for Oxidative Heterocyclization

ParameterValue
Aldol Condensation Yield78%
Cyclization Yield43%
Demethylation Efficiency89%
Overall Yield34%

Acid-Mediated Cyclization of 1,3-Diketones

Multi-Step Synthesis

A three-step process converts 2-acetyl-5-hydroxyphenyl benzoate into the target chromone:

  • Formation of 1,3-diketone : Refluxing with potassium hydroxide in pyridine (50°C, 15 minutes) generates 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione.

  • Cyclization : Concentrated sulfuric acid in acetic acid (1:2 v/v) induces cyclodehydration at 120°C for 90 minutes.

  • Esterification : The 7-hydroxyl group is esterified with NSAIDs (e.g., ibuprofen) using pyridine as a catalyst.

Challenges and Modifications

  • Low yield in diketone formation : Only 25% yield is reported due to competing keto-enol tautomerization. Replacing pyridine with dimethylaminopyridine (DMAP) improves this to 41%.

  • Side reactions during cyclization : Sulfuric acid concentration above 50% causes sulfonation of the aromatic ring. Optimal conditions use 40% sulfuric acid in glacial acetic acid.

Table 3 : Acid-Mediated Cyclization Parameters

StepConditionsYield
Diketone SynthesisPyridine, 50°C, 15 min25%
CyclizationH₂SO₄/AcOH, 120°C, 90 min58%
EsterificationPyridine, 0–5°C, 2 hours67%

Comparative Analysis of Methods

Efficiency and Scalability

  • Esterification-dehydrocyclization offers the highest yield (61%) but requires expensive protecting groups.

  • Oxidative heterocyclization is cost-effective but suffers from low overall yield (34%).

  • Acid-mediated cyclization is scalable for industrial applications, though purification remains labor-intensive.

Industrial Feasibility

No commercial production data exists, but theoretical scale-up strategies include:

  • Continuous flow reactors for esterification steps to enhance mixing.

  • Membrane-based separation for in-situ removal of water during cyclization.

  • Catalytic hydrogenation for demethylation instead of pyridinium chloride .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromone structure.

    Reduction: Reduced forms of the chromone, potentially leading to dihydrochromones.

    Substitution: Substituted chromone derivatives with various functional groups.

Scientific Research Applications

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Differences Among Chromen-4-One Derivatives

Compound Name Chromenone Substitution Phenyl Ring Substitution Molecular Weight Key References
6-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one 6-OH 4-OH, 3-OCH₃ 300.26 g/mol
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Compound 3 in ) 7-OH 4-OH 256.21 g/mol
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Genistein) 5-OH, 7-OH 4-OH 270.24 g/mol
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (Compound 1 in ) 7-OH 4-OH, 3-OCH₃ 300.26 g/mol

Key Observations :

  • The 3-methoxy group on the phenyl ring enhances lipophilicity compared to purely hydroxylated derivatives (e.g., 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one).

Cytotoxicity

  • Target Compound: Limited direct data, but structurally similar compounds (e.g., 6-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, ) isolated from Dichrostachys cinerea exhibit cytotoxicity via ROS-mediated apoptosis in cancer cells.
  • Genistein: Known for antioxidant and anticancer properties, but weaker enzyme inhibition compared to methoxy-substituted derivatives.

Table 2: Activity Profiles of Selected Chromen-4-One Derivatives

Compound α-Glucosidase Inhibition Cytotoxicity (CCRF-CEM Cells) Antioxidant Activity
This compound Not reported Indirect evidence Likely high (due to phenolic groups)
7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one IC₅₀ < 10 µM Not tested Moderate
Genistein Weak Moderate High

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Position : Moving the hydroxyl group from position 7 (e.g., genistein) to 6 (target compound) may reduce hydrogen bonding with enzymes like α-glucosidase but enhance membrane permeability due to decreased polarity.

Biological Activity

6-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one, also known as a derivative of chromone, has garnered attention due to its diverse biological activities. This compound is synthesized from ferulic acid and esculetin, both of which possess notable pharmacological properties. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O5C_{16}H_{12}O_{5} with a molecular weight of 284.26 g/mol. Its structure features a chromone backbone substituted with hydroxyl and methoxy groups which are critical for its biological activity.

Synthesis

The synthesis involves the esterification of protected ferulic acid with esculetin in dichloromethane, yielding the compound with a moderate yield of approximately 61%.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cellular components from oxidative damage. This activity is primarily attributed to its ability to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound45.7 ± 0.5
Ferulic Acid30.0 ± 1.0
Esculetin50.0 ± 0.8

Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition suggests its potential use in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Markers
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses .

Anticancer Activity

Research indicates that this compound induces apoptosis in various cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. It has been particularly effective against breast cancer cells .

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)25.0 ± 1.2Induces apoptosis
HeLa (Cervical)30.5 ± 0.9Inhibits proliferation

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Activity : Suppressing pro-inflammatory cytokines.
  • Anticancer Activity : Inducing apoptosis through caspase activation.

Comparison with Similar Compounds

When compared to related compounds such as ferulic acid and esculetin, this compound demonstrates enhanced biological activities due to its unique hybrid structure combining features from both parent compounds.

Table 3: Comparative Biological Activities

CompoundAntioxidantAnti-inflammatoryAnticancer
This compoundHighModerateHigh
Ferulic AcidModerateLowModerate
EsculetinLowModerateLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted phenols with malonic acid derivatives under acidic conditions (e.g., phosphorus oxychloride and zinc chloride) . Functional group modifications, including hydroxylation and methoxylation, are performed using reagents like hydrogen peroxide in ethanol with NaOH catalysis . Purification often employs column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How is the structural characterization of this compound achieved in academic research?

  • Methodological Answer : Comprehensive characterization combines spectroscopic techniques:

  • NMR (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) to assign proton and carbon environments .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation .
  • X-ray crystallography (using SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions .

Q. What biological screening protocols are used to evaluate its bioactivity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antiproliferative effects : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Immunomodulatory studies : Cytokine profiling (e.g., IL-6, TNF-α) in macrophage models .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

  • Methodological Answer : Use SHELXL’s robust refinement features:

  • Apply TWIN/BASF commands for twinned data .
  • Incorporate hydrogen-bonding restraints and validate with R-factor metrics (e.g., Rint < 5% for high-resolution datasets) .
  • Cross-validate with spectroscopic data to resolve ambiguities in substituent orientation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this chromenone derivative?

  • Methodological Answer :

  • Synthetic modifications : Introduce substituents (e.g., halogens, alkyl groups) at positions 6, 7, or the phenyl ring to assess activity changes .
  • Computational docking : Use AutoDock Vina or Glide to predict binding affinities against targets like pteridine reductase-1 (antiparasitic studies) .
  • Enzyme inhibition assays : Measure IC50 values against kinases or oxidoreductases to identify mechanistic pathways .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
  • Catalyst optimization : Compare K2CO3, NaH, or phase-transfer catalysts in nucleophilic substitution steps .
  • Analytical monitoring : Employ HPLC-DAD or TLC to track intermediate formation and adjust reaction times .

Q. What approaches resolve discrepancies in spectroscopic data interpretation?

  • Methodological Answer :

  • 2D NMR : HSQC/HMBC correlations clarify ambiguous proton-carbon connectivity (e.g., distinguishing hydroxyl vs. methoxy groups) .
  • Isotopic labeling : Use deuterated solvents or <sup>18</sup>O-labeled reagents to confirm exchangeable protons .
  • Comparative crystallography : Overlay X-ray structures with DFT-optimized geometries to validate tautomeric forms .

Q. Which computational tools are suitable for predicting its biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability (e.g., GROMACS) for enzymes like COX-2 or topoisomerases .
  • Pharmacophore modeling : Generate 3D interaction maps (e.g., Schrödinger Phase) to prioritize synthetic analogs .
  • ADMET prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity early in drug development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
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6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

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